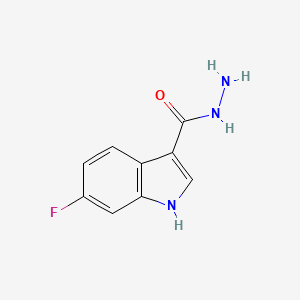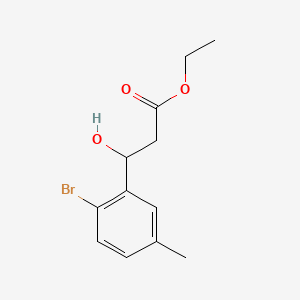![molecular formula C11H11NO3 B13677919 Ethyl 2-(benzo[d]oxazol-5-yl)acetate](/img/structure/B13677919.png)
Ethyl 2-(benzo[d]oxazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(benzo[d]oxazol-5-yl)acetate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(benzo[d]oxazol-5-yl)acetate typically involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(benzo[d]oxazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(benzo[d]oxazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(benzo[d]oxazol-5-yl)acetate involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer research, it inhibits specific enzymes and pathways involved in cancer cell proliferation .
Comparación Con Compuestos Similares
- Ethyl 2-(benzo[d]oxazol-2-yl)acetate
- 2-(benzo[d]oxazol-2-yl)acetic acid
- 2-(benzo[d]oxazol-5-yl)acetic acid
Comparison: Ethyl 2-(benzo[d]oxazol-5-yl)acetate is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct biological activities. Compared to its analogs, it has shown higher efficacy in certain antimicrobial and anticancer assays .
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
ethyl 2-(1,3-benzoxazol-5-yl)acetate |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)6-8-3-4-10-9(5-8)12-7-15-10/h3-5,7H,2,6H2,1H3 |
Clave InChI |
ULMDANRPUBHXBD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC2=C(C=C1)OC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13677842.png)

![2-(3,4-Dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677854.png)


![4-Chloroimidazo[1,2-a]quinoxalin-1-amine](/img/structure/B13677864.png)



![4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13677879.png)
![7-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13677890.png)
![Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13677894.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-](/img/structure/B13677922.png)
